molecular formula C10H20N2O2 B1531338 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1339690-35-5

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one

Cat. No. B1531338
M. Wt: 200.28 g/mol
InChI Key: YLZMJTDZPYRBOY-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one” include a density of 1.0±0.1 g/cm3, boiling point of 284.1±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.3±3.0 kJ/mol, flash point of 125.6±22.6 °C, index of refraction of 1.501, molar refractivity of 44.0±0.3 cm3, and molar volume of 149.3±3.0 cm3 .

Scientific Research Applications

Three-component Synthesis and Characterization

A novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine. This synthesis was performed in methanol, achieving a 40% yield at room temperature. The structural confirmation was provided by 1H NMR, MS, and X-ray single crystal diffraction, showcasing the compound's potential for further chemical and pharmacological research (Wu Feng, 2011).

Synthesis of Natural Products

The compound's derivatives have been employed in the total synthesis of naturally occurring piperidine alkaloids, such as (−)-pinidinone. Using a diastereoselective methoxyaminocarbonylation, researchers demonstrated the versatility of these compounds in synthesizing complex molecular structures. This approach highlights the compound's utility in natural product synthesis and medicinal chemistry (K. Csatayová et al., 2010).

Antimicrobial Activity of Derivatives

Pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity. These compounds, through their structural variations, offer insights into the relationship between chemical structure and antimicrobial efficacy, providing a foundation for the development of new antimicrobial agents (N. Patel et al., 2011).

Antiarrhythmic and Antihypertensive Effects

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one, revealed significant antiarrhythmic and antihypertensive activities. These studies underscore the compound's potential in developing new therapeutic agents for cardiovascular diseases (Barbara Malawska et al., 2002).

Synthesis of Drug-like Molecules

A novel method for the cyclization of amino alcohols to substituted azetidines and other N-heterocycles has been developed. This method, leveraging the compound's framework, facilitates the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines, demonstrating its utility in drug development (R. D. de Figueiredo et al., 2006).

Future Directions

Piperidine derivatives have shown significant potential in the pharmaceutical industry, with applications in more than twenty classes of pharmaceuticals . Future research could focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as further exploration of their biological activities and therapeutic possibilities .

properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZMJTDZPYRBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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